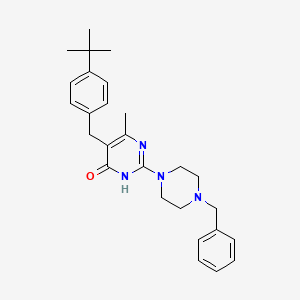
2-(4-benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a benzyl group, a pyrimidinone core, and additional benzyl and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.
Synthesis of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones, followed by cyclization.
Coupling Reactions: The final step involves coupling the piperazine derivative with the pyrimidinone core. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one: Lacks the tert-butylbenzyl group, which may affect its binding affinity and specificity.
2-(4-Benzylpiperazin-1-yl)-5-(4-methylbenzyl)-6-methylpyrimidin-4(3H)-one: Substitutes the tert-butyl group with a methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the tert-butylbenzyl and benzyl groups in 2-(4-benzylpiperazin-1-yl)-5-(4-tert-butylbenzyl)-6-methylpyrimidin-4(3H)-one provides a unique steric and electronic environment, which can enhance its binding affinity and selectivity for specific biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C27H34N4O |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-[(4-tert-butylphenyl)methyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H34N4O/c1-20-24(18-21-10-12-23(13-11-21)27(2,3)4)25(32)29-26(28-20)31-16-14-30(15-17-31)19-22-8-6-5-7-9-22/h5-13H,14-19H2,1-4H3,(H,28,29,32) |
InChI Key |
HHTZANMKZQDCGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















